Akuammiline alkaloids' natural sources and distribution
Akuammiline alkaloids' natural sources and distribution
An In-depth Technical Guide to the Natural Sources and Distribution of Akuammiline Alkaloids
Introduction
Akuammiline alkaloids are a class of monoterpenoid indole alkaloids characterized by a complex, cage-like polycyclic molecular architecture. First isolated in the late 19th century, this family of natural products has garnered significant interest from researchers, scientists, and drug development professionals due to its structural diversity and wide range of pharmacological activities. Notable biological properties include analgesic, anti-inflammatory, and cytotoxic effects, making them promising scaffolds for novel therapeutic agents. This guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and key experimental methodologies related to akuammiline alkaloids.
Natural Sources and Distribution
Akuammiline alkaloids are predominantly found within the plant kingdom, almost exclusively in species belonging to the Apocynaceae family. This family, known for its rich diversity of bioactive alkaloids, includes well-known genera such as Alstonia, Picralima, Vinca, and Catharanthus. The alkaloids are distributed in various parts of the plants, including the seeds, leaves, and bark, with concentrations varying significantly between species and even within different tissues of the same plant.
Data on Natural Sources and Alkaloid Content
The following table summarizes the primary plant sources of akuammiline alkaloids and available quantitative data on their abundance. Yields are highly dependent on the extraction method, solvent used, and environmental conditions of the plant's growth.
| Plant Species | Family | Plant Part(s) | Key Akuammiline Alkaloids Isolated | Reported Yield / Concentration |
| Picralima nitida (Akuamma) | Apocynaceae | Seeds | Akuammine, Akuammidine, Akuammicine, Akuammiline, Pseudo-akuammigine, Picraline | Not specified in reviewed literature. |
| Alstonia scholaris (Devil's Tree) | Apocynaceae | Leaves, Bark | Strictamine, Picrinine, Scholarisine A, Akuammidine, Akuammiginone, Akuammicine N-oxide | Total alkaloids: 3.61% of methanolic leaf extract; Total alkaloids: 15.52 mg/g in crude methanolic leaf extract |
| Vinca minor (Lesser Periwinkle) | Apocynaceae | Leaves | Strictamine | Not specified in reviewed literature. |
| Amsonia tabernaemontana | Apocynaceae | Leaves | Rhazimal | Not specified in reviewed literature. |
| Catharanthus roseus | Apocynaceae | General | Sarpagan/Akuammiline precursors | Not specified in reviewed literature. |
| Rauvolfia serpentina | Apocynaceae | General | Sarpagan/Akuammiline precursors | Not specified in reviewed literature. |
| Tabernaemontana elegans | Apocynaceae | General | Sarpagan/Akuammiline precursors | Not specified in reviewed literature. |
Biosynthesis of Akuammiline Alkaloids
The biosynthesis of akuammiline alkaloids is a complex process originating from the central precursor for all monoterpenoid indole alkaloids, strictosidine. The pathway involves a series of enzymatically controlled cyclizations and rearrangements that establish the characteristic intricate framework.
The key steps are:
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Formation of Strictosidine : The pathway begins with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase.
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Conversion to Geissoschizine : Following deglycosylation, strictosidine is converted through a series of reactive intermediates into the pivotal precursor, 19E-geissoschizine.
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Bifurcation and Cyclization : Geissoschizine stands at a crucial branch point. Its oxidative cyclization is catalyzed by homologous cytochrome P450 monooxygenases, namely Sarpagan Bridge Enzymes (SBEs) and Rhazimal Synthases (RHSs).
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RHS Pathway : Enzymes from species like Alstonia scholaris and Vinca minor convert geissoschizine into the 16R rhazimal stereoisomer.
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SBE Pathway : Enzymes from species like Catharanthus roseus and Rauvolfia serpentina generate diastereomers such as 16S akuammidine aldehyde and 16R polyneuridine aldehyde.
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Tailoring and Diversification : A suite of downstream enzymes, including deformylases, reductases, and esterases, act on these intermediates to produce the vast diversity of naturally occurring akuammiline alkaloids, such as strictamine.
Experimental Protocols
The extraction and isolation of akuammiline alkaloids from plant matrices require multi-step procedures designed to separate these basic compounds from a complex mixture of phytochemicals.
General Workflow for Alkaloid Extraction
A common approach is a liquid-liquid acid-base extraction. This method leverages the basicity of the nitrogen atom in the alkaloid structure, which allows them to be protonated into water-soluble salts in acidic conditions and deprotonated back into organic-soluble free bases in alkaline conditions.
Detailed Protocol: Isolation of Alkaloids from Picralima nitida Seeds
This protocol is adapted from a study that successfully isolated six major akuamma alkaloids using pH-zone-refining countercurrent chromatography, a highly effective method for separating compounds with different pKa values.
1. Initial Extraction:
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Grind commercially sourced Picralima nitida seeds (e.g., 50 g) to a fine powder.
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Perform an exhaustive extraction using a Soxhlet apparatus with dichloromethane (DCM) for approximately 12-18 hours.
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Evaporate the DCM under reduced pressure to yield a crude DCM extract.
2. Acid-Base Wash:
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Dissolve the crude extract in 1 M hydrochloric acid (HCl).
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Wash the acidic solution with DCM (3x volumes) to remove non-basic compounds. Discard the organic layers.
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Adjust the pH of the aqueous layer to >10 using concentrated ammonium hydroxide (NH₄OH).
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Extract the now basic aqueous solution with DCM (3x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a purified total alkaloid extract.
3. pH-Zone-Refining Countercurrent Chromatography (CCC) Separation:
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Solvent System Preparation : Prepare a two-phase solvent system. A typical system for this separation is ethyl acetate/n-butanol/water (3:1:4 v/v/v). Equilibrate the system in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.
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Stationary and Mobile Phase Preparation :
- Stationary Phase: Use the upper organic phase, adding triethylamine (TEA) as a retainer (e.g., 10 mM).
- Mobile Phase: Use the lower aqueous phase, adding formic acid as an eluter (e.g., 10 mM).
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Sample Preparation : Dissolve the total alkaloid extract in a small volume of the stationary phase.
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CCC Operation :
- Fill the CCC column entirely with the stationary phase (upper phase + TEA).
- Inject the prepared sample solution into the column.
- Pump the mobile phase (lower phase + formic acid) through the column at a defined flow rate (e.g., 3-5 mL/min) while the column rotates at high speed (e.g., 800-1000 rpm).
- Collect fractions of the eluent. The alkaloids will elute at specific pH ranges as the acidic mobile phase neutralizes the basic stationary phase. For example, akuammiline and picraline elute in the pH 3-4 range, while pseudo-akuammigine and akuammicine elute at higher pH ranges (pH 4-5 and 5-6, respectively).
4. Final Purification and Identification:
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Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Combine fractions containing the same pure compound and evaporate the solvent.
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Confirm the identity and purity of the isolated alkaloids using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
